トセドスタット
概要
説明
BB-76163は、特に腫瘍学の分野において、様々な疾患の治療に有望視されている金属酵素阻害剤です .
2. 製法
BB-76163の合成は、主要な中間体の調製から始まり、いくつかの工程を経て行われます。一般的な合成経路には、以下の工程が含まれます。
ヒドロキシカルバモイル中間体の生成: この工程では、適切なアミンとクロロホルメートを反応させて、ヒドロキシカルバモイル中間体を生成します。
フェニルエタノ酸とのカップリング: 次に、この中間体を、ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を用いてフェニルエタノ酸とカップリングさせて、目的のエステルを生成します。
環化: 最後の工程では、このエステルを環化させて、シクロペンチルエステルを生成します。
BB-76163の工業生産方法は、実験室での合成と同様ですが、大量生産に対応するためにスケールアップされています。 反応条件は、最終生成物の高収率と高純度が得られるように最適化されています .
科学的研究の応用
BB-76163は、様々な分野での応用について広く研究されています。
化学: 金属酵素阻害の研究や、新しい阻害剤の開発にモデル化合物として用いられています。
生物学: BB-76163は、細胞プロセスや酵素活性に対する影響を理解するために、生物学的研究で使用されています。
医学: この化合物は、疾患の進行に関与する特定の酵素を阻害する能力があるため、癌やその他の疾患の治療に可能性を示しています。
作用機序
BB-76163は、金属酵素の活性を阻害することで作用を発揮します。この化合物は酵素の活性部位に結合し、基質の結合を阻止することで、酵素の活性を阻害します。BB-76163の分子標的には、アミノ酸代謝やタンパク質分解に関与する酵素が含まれます。 これらの酵素の阻害によって、基質が蓄積し、細胞プロセスが阻害され、最終的に細胞死に至ります .
6. 類似の化合物との比較
BB-76163は、他の金属酵素阻害剤と比較して、構造と作用機序がユニークです。類似の化合物には、以下のようなものがあります。
ベスタチン: 別の金属酵素阻害剤ですが、BB-76163ほど強力ではありません。
トセドスタット: 作用機序は似ていますが、化学構造が異なる化合物です。
CHR-2797: 癌治療に類似の応用がある、別の金属酵素阻害剤です。
Safety and Hazards
将来の方向性
Tosedostat has shown promising activity in early clinical trials for patients with relapsed/refractory elderly AML . It has also identified potential biomarkers that may help identify high-risk patients . Further studies are warranted to validate these findings and explore the potential of Tosedostat in treating blood-related cancers .
準備方法
The synthesis of BB-76163 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Hydroxycarbamoyl Intermediate: This involves the reaction of a suitable amine with a chloroformate to form the hydroxycarbamoyl intermediate.
Coupling with Phenylethanoic Acid: The intermediate is then coupled with phenylethanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
Cyclization: The final step involves the cyclization of the ester to form the cyclopentyl ester.
Industrial production methods for BB-76163 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
BB-76163は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: BB-76163は、官能基が他の基に置換される置換反応を起こすことができます。これらの反応によく用いられる試薬には、ハロゲンや求核剤などがあります。
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 例えば、BB-76163の酸化によって、対応するケトンやアルデヒドが生成されることがあります .
類似化合物との比較
BB-76163 is unique in its structure and mechanism of action compared to other metalloenzyme inhibitors. Similar compounds include:
Bestatin: Another metalloenzyme inhibitor but less potent than BB-76163.
Tosedostat: A compound with a similar mechanism of action but different chemical structure.
CHR-2797: Another metalloenzyme inhibitor with similar applications in cancer treatment.
BB-76163 stands out due to its higher potency and selectivity for specific enzymes, making it a valuable compound in scientific research and therapeutic applications .
特性
IUPAC Name |
cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGIHPGRQZWIW-SQNIBIBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178577 | |
Record name | Tosedostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)). | |
Record name | Tosedostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
238750-77-1 | |
Record name | Tosedostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tosedostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tosedostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOSEDOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tosedostat and what is its mechanism of action?
A1: Tosedostat (formerly CHR-2797) is an orally bioavailable aminopeptidase inhibitor. [, ] Aminopeptidases are enzymes that cleave amino acids from the end of proteins. By inhibiting these enzymes, Tosedostat disrupts protein degradation and recycling within cells, leading to a depletion of free amino acids. [, , ] This triggers a cellular stress response known as the amino acid deprivation response, which ultimately induces apoptosis (programmed cell death) in malignant cells. [, ]
Q2: Which aminopeptidases does Tosedostat target?
A2: While Tosedostat exhibits pleiotropic activity, evidence suggests its primary targets are members of the M1 family of aminopeptidases, such as puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, as well as the M17 family member, leucine aminopeptidase. [] These aminopeptidases are often overexpressed in various cancers. []
Q3: How does the inhibition of aminopeptidases impact cancer cell survival?
A3: The M1 class of aminopeptidases plays a crucial role in the final stages of protein recycling after proteasomal degradation. [] Inhibiting these enzymes with Tosedostat disrupts the turnover of crucial cell cycle intermediates, ultimately impacting the survival and proliferation of cancer cells. []
Q4: Does Tosedostat impact other cellular pathways besides amino acid metabolism?
A4: Yes, research indicates that Tosedostat also influences the mammalian target of rapamycin (mTOR) signaling pathway. [, ] Specifically, Tosedostat has been shown to inhibit mTOR activity, further contributing to its anti-cancer effects. []
Q5: Is there evidence that Tosedostat's mechanism of action involves synergy with other pathways?
A5: Yes, studies have shown a synergistic effect when Tosedostat is combined with statins, a class of drugs that inhibit the mevalonate-cholesterol biosynthesis pathway. [] Statins impair the prenylation of Rheb, a protein crucial for activating mTOR. This dual inhibition of mTOR, by both statins and Tosedostat, creates a potent synergistic effect against acute myeloid leukemia cells. []
Q6: What is the molecular formula and weight of Tosedostat?
A6: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data of Tosedostat.
Q7: Is there information available regarding the material compatibility and stability of Tosedostat under various conditions?
A7: The provided research abstracts primarily focus on Tosedostat's biological activity and clinical efficacy. They do not provide details on its material compatibility or stability under different conditions.
Q8: Does Tosedostat possess any catalytic properties itself?
A8: Tosedostat functions as an enzyme inhibitor, specifically targeting aminopeptidases. It does not possess inherent catalytic properties itself. [] Its role is to block the enzymatic activity of its targets rather than catalyze reactions directly.
Q9: Have there been any computational chemistry studies conducted on Tosedostat?
A9: While the abstracts mention gene expression profiling and analysis to predict response to Tosedostat treatment, they do not provide specific details on computational chemistry studies like simulations, calculations, or quantitative structure-activity relationship (QSAR) models. [, ]
Q10: How do modifications to the Tosedostat structure influence its activity and potency?
A10: The research provided does not delve into the specifics of structure-activity relationship studies for Tosedostat or its analogues.
Q11: What is known about the stability of Tosedostat and its formulations?
A11: The research abstracts do not elaborate on the stability of Tosedostat under various conditions or discuss formulation strategies employed to enhance its stability, solubility, or bioavailability.
Q12: How is Tosedostat metabolized in the body?
A12: Tosedostat (CHR-2797) is metabolized into its active form, CHR-79888, by intracellular esterases, including Carboxylesterase 1 (CES1). [, , ] This active metabolite exhibits poor membrane permeability, leading to intracellular accumulation and enhanced targeting of aminopeptidases. []
Q13: What is the half-life of Tosedostat and its active metabolite?
A13: The terminal half-life of Tosedostat is approximately 1 to 3.5 hours, while its active metabolite, CHR-79888, has a half-life ranging from 6 to 11 hours. []
Q14: Do intracellular levels of Tosedostat's active metabolite achieved with oral dosing align with efficacious levels observed in preclinical models?
A14: Yes, research indicates that the intracellular (packed blood cells) exposure to the active metabolite CHR-79888, following oral administration of Tosedostat, aligns with the intracellular levels found to be effective in preclinical xenograft models. []
Q15: What is the evidence for Tosedostat's anti-cancer activity?
A15: Tosedostat has demonstrated promising anti-cancer activity in both preclinical and clinical settings, particularly against hematological malignancies:
- In vitro: Tosedostat exhibits potent cytotoxicity against various cancer cell lines, including leukemia, myeloma, and solid tumor models. [, , , , , ]
- In vivo: In animal models of multiple myeloma, Tosedostat effectively inhibited tumor growth and prolonged survival. []
- Clinical Trials: Early-phase clinical trials have shown encouraging results with Tosedostat in patients with relapsed or refractory acute myeloid leukemia (AML), particularly in elderly patients and those with prior myelodysplastic syndrome (MDS). [, , , , , , ]
Q16: Are there specific subgroups of AML patients who seem to respond better to Tosedostat?
A16: Although further investigation is needed, retrospective analyses of clinical trial data suggest potential benefits in subgroups of AML patients:
- Prior MDS or HMA Therapy: Patients with a history of MDS or prior hypomethylating agent (HMA) therapy appear to respond favorably to Tosedostat. [, , ]
- Absence of Prior CR: Patients who haven't achieved a complete remission (CR) previously might benefit more from Tosedostat treatment. []
Q17: Has Tosedostat demonstrated efficacy in cancers other than AML?
A17: Research suggests potential applications in other cancers:
- Multiple Myeloma: In vitro and in vivo studies highlight the synergistic potential of Tosedostat in combination with other anti-myeloma agents, such as histone deacetylase inhibitors. [, ]
- Pancreatic Cancer: Phase Ib/II trials combining Tosedostat with capecitabine have shown acceptable toxicity and promising disease control in some patients with advanced pancreatic adenocarcinoma. [, ]
Q18: Are there known mechanisms of resistance to Tosedostat?
A18: While specific resistance mechanisms to Tosedostat haven't been fully elucidated, the development of resistance to aminopeptidase inhibitors is a recognized challenge. [] Further research is crucial to understand and overcome potential resistance mechanisms that may emerge with Tosedostat treatment.
Q19: What is the safety profile of Tosedostat?
A19: Tosedostat has generally been well-tolerated in clinical trials. [, ] The most common adverse events, usually mild to moderate in severity, include:
- Hematological: Thrombocytopenia (low platelet count), neutropenia (low white blood cell count) [, , , , , ]
- Gastrointestinal: Diarrhea, nausea, vomiting [, , ]
- Constitutional: Fatigue [, , ]
- Cardiac: QTc prolongation (a heart rhythm abnormality), decreased ejection fraction []
Q20: Are there specific drug delivery or targeting strategies being explored for Tosedostat?
A20: The provided research abstracts do not discuss specific strategies for targeted delivery of Tosedostat.
Q21: Have biomarkers been identified for predicting Tosedostat efficacy or monitoring treatment response?
A21: Yes, promising research suggests the potential for using gene expression profiling to predict the response to Tosedostat-based therapies:
- Gene Expression Signatures: Studies have identified gene expression signatures that correlate with complete remission (CR) achievement in AML patients treated with Tosedostat combined with low-dose cytarabine. [, ] These signatures might pave the way for developing companion diagnostic tests to identify patients most likely to benefit from this combination therapy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。